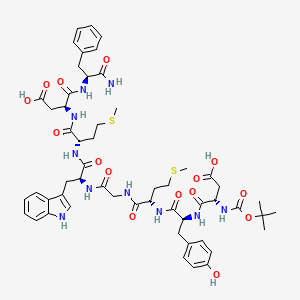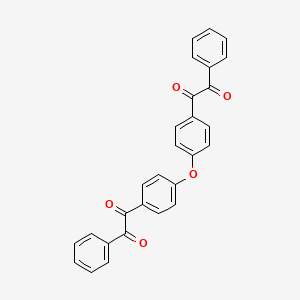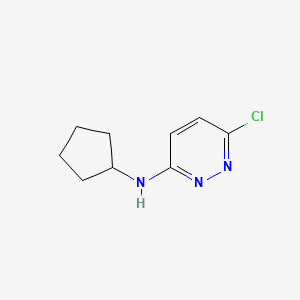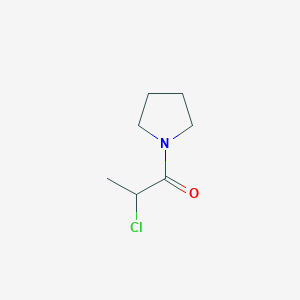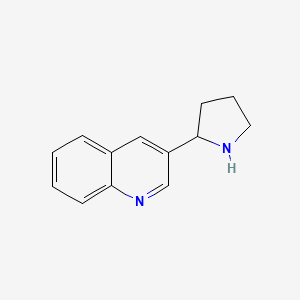
3-Pyrrolidin-2-yl-quinoline
Übersicht
Beschreibung
3-Pyrrolidin-2-yl-quinoline is a compound that features a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidin-2-yl compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates has been reported, which utilizes easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of 3-Pyrrolidin-2-yl-quinoline is characterized by a pyrrolidine ring and a quinoline moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to its sp3-hybridization .Chemical Reactions Analysis
The reaction of N-hetaryl ureas and alcohols in a catalyst-free environment can lead to the synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- 3-Pyrrolidin-2-yl-quinoline derivatives, synthesized through cyclization of diallylaminoquinolines and 4-chloro-N-quinolinylbutanamides, have shown moderate antiplasmodial potency against malaria-causing Plasmodium falciparum strains, as well as antifungal activity against Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).
Chemical Synthesis and Libraries
- SnCl2-catalyzed reactions have been used to synthesize 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines, a derivative of 3-Pyrrolidin-2-yl-quinoline, contributing to the creation of diverse quinoline derivatives (Suresh et al., 2012).
Antimicrobial Activity
- Quinolines including 3-Pyrrolidin-2-yl-quinoline derivatives have exhibited promising antimicrobial activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains like Aspergillus niger and Candida metapsilosis (Ashok et al., 2014).
Potential in Organic Electronics
- Research into the synthesis and characterization of quinoline derivatives, including those related to 3-Pyrrolidin-2-yl-quinoline, has opened avenues for their application in organic electronics, particularly in light-emitting devices (Albrecht et al., 2018).
Antitumor Properties
- Certain 3-Pyrrolidin-2-yl-quinoline derivatives have shown potent antitumor activity, highlighting their potential as candidates for anticancer agents (Huang et al., 2013).
Photophysical and Binding Properties
- New series of quinolines, including 3-Pyrrolidin-2-yl-quinoline derivatives, have been synthesized and studied for their photophysical properties and biomolecular binding characteristics, suggesting applications in molecular recognition and sensing technologies (Bonacorso et al., 2018).
Fluorescent Sensing
- Modified 3-Pyrrolidin-2-yl-quinoline complexes have been developed as fluorescent sensors for Zn2+, indicating potential applications in biological and environmental sensing (Akula et al., 2014).
Eigenschaften
IUPAC Name |
3-pyrrolidin-2-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13/h1-2,4-5,8-9,13-14H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETHIJNTMQASAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398366 | |
| Record name | 3-Pyrrolidin-2-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidin-2-yl-quinoline | |
CAS RN |
499207-38-4 | |
| Record name | 3-Pyrrolidin-2-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrrolidin-2-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



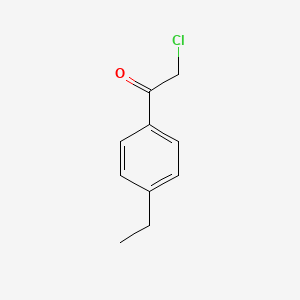
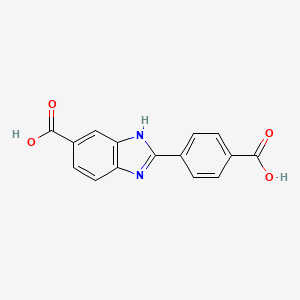
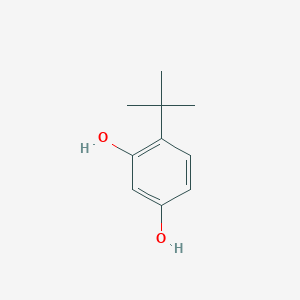
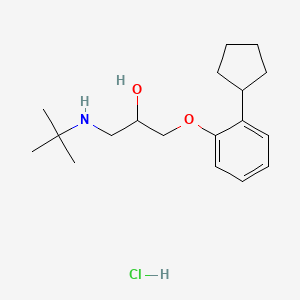
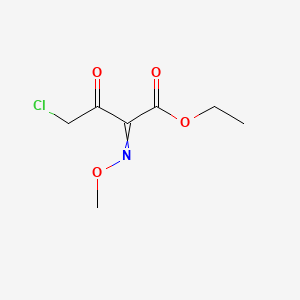

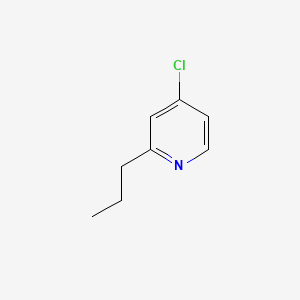

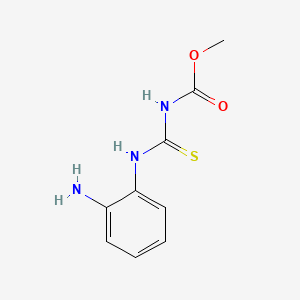
![Tetramethylol-melamin-dioxy-propylen [German]](/img/structure/B1598623.png)
